Angiotensin I
Overview
Description
Angiotensin I is a peptide hormone that is part of the renin–angiotensin system, which regulates blood pressure . It is derived from the precursor molecule angiotensinogen, a serum globulin produced in the liver . It is physiologically inactive and is composed of 10 amino acid residues . It acts as a precursor to angiotensin II .
Synthesis Analysis
This compound is synthesized from angiotensinogen, an α-2-globulin synthesized in the liver . Angiotensinogen is a precursor for angiotensin and has many other roles not related to angiotensin peptides . Angiotensin-I converting enzyme (ACE) is a two-domain dipeptidylcarboxypeptidase involved in regulating blood pressure via the kallikrein-kininand renin-angiotensin-aldosterone complex .Molecular Structure Analysis
The molecular weight of this compound is 498.470 . Recent results from X-ray crystallography structural analysis have provided the basis for the intricate interactions between ACE, its substrate, and chloride ions .Physical and Chemical Properties Analysis
Angiotensinogen, the precursor of this compound, is an α-2-globulin synthesized in the liver . The non-glycosylated and fully glycosylated states of angiotensinogen vary in molecular weight, the former weighing 53 kDa and the latter weighing 75 kDa .Scientific Research Applications
Cardiac Adaptation and Endothelial Function : Angiotensin I plays a significant role in cardiac adaptation and the preservation of endothelial function in heart failure. It contributes to the regulation of blood pressure and fluid balance through a sophisticated signaling network (Ferrario, 2002).
Hypertension and Cardiac Hypertrophy : Research from the mid-20th century onwards has focused on the renin-angiotensin system, particularly this compound, in relation to hypertension and cardiac hypertrophy. This research paved the way for the development of major new classes of antihypertensive agents (Sen, 2000).
Angiotensin Metabolism in Research : The metabolism of this compound has been a focus in research, especially in the context of cardiovascular diseases. Studies involving mass spectrometry and RAS-blocking drugs have provided insights into the systemic and tissue-specific Renin-Angiotensin System (Oliver et al., 2013).
Bioactive Peptides in Milk Proteins : this compound-Converting Enzyme Inhibitory (ACEI) peptides derived from milk proteins have been studied for their potential in lowering blood pressure in hypertensive subjects (Ricci, Artacho, & Olalla, 2010).
Counterregulatory Actions : this compound plays a role in counterregulatory actions within the renin-angiotensin system, opposing the actions of Angiotensin II and influencing blood pressure regulation (Ferrario, Chappell, Tallant, Brosnihan, & Diz, 1997).
Potential in Endocrine Oncology : The presence of a local renin-angiotensin system in the pancreas, including this compound, has potential clinical applications in the field of endocrine oncology (Lam, 2001).
Treatment of Metabolic Disorders : Angiotensin-(1-7), derived from this compound, has shown potential in treating and preventing metabolic disorders, including obesity and metabolic syndrome (Santos & Andrade, 2014).
Cancer Research and Treatment : Studies on the renin-angiotensin system inhibitors, including those targeting this compound, suggest their potential use in cancer therapy (Jiang, Tai, Chen, Zhu, & Bao, 2021).
Cardiovascular Disease Research : Over a century of research on this compound has shown its critical role in the pathophysiology of cardiovascular diseases and the development of effective treatments (Ferrario, 2006).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H89N17O14/c1-7-35(6)51(78-56(87)44(25-37-17-19-40(80)20-18-37)74-58(89)50(34(4)5)77-53(84)42(15-11-21-68-62(64)65)71-52(83)41(63)28-49(81)82)59(90)75-46(27-39-30-67-32-70-39)60(91)79-22-12-16-48(79)57(88)73-43(24-36-13-9-8-10-14-36)54(85)72-45(26-38-29-66-31-69-38)55(86)76-47(61(92)93)23-33(2)3/h8-10,13-14,17-20,29-35,41-48,50-51,80H,7,11-12,15-16,21-28,63H2,1-6H3,(H,66,69)(H,67,70)(H,71,83)(H,72,85)(H,73,88)(H,74,89)(H,75,90)(H,76,86)(H,77,84)(H,78,87)(H,81,82)(H,92,93)(H4,64,65,68)/t35-,41-,42-,43-,44-,45-,46-,47-,48-,50-,51-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORWYRWWVDCYOMK-HBZPZAIKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H89N17O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80866222 | |
Record name | Angiotensin I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80866222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1296.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
484-42-4, 9041-90-1 | |
Record name | Angiotensin I, ile(5)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484424 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Angiotensin I | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009041901 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Angiotensin I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80866222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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